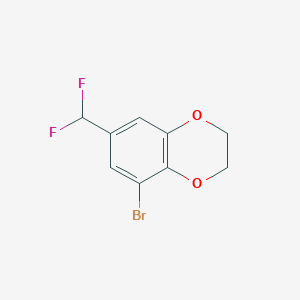

5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine

Description

Properties

IUPAC Name |

5-bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c10-6-3-5(9(11)12)4-7-8(6)14-2-1-13-7/h3-4,9H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZIPHYHZHSHMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=C2Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine and a difluoromethylating agent under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodioxines .

Scientific Research Applications

5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine with related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent-Driven Reactivity and Stability

Research Findings and Limitations

- Synthetic Challenges: Introducing both bromine and difluoromethyl groups requires multi-step reactions, increasing cost and complexity compared to mono-substituted analogs .

- Toxicity Data Gap : While 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine has documented hazards, safety data for the target compound remains unverified .

Biological Activity

Overview

5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine is a synthetic compound belonging to the benzodioxine class. It is characterized by the presence of bromine and difluoromethyl groups, which are significant for its biological activity. This compound has garnered interest in medicinal chemistry due to its potential antimicrobial and anticancer properties.

- IUPAC Name : this compound

- CAS Number : 1785040-65-4

- Molecular Formula : C9H7BrF2O2

- Molecular Weight : 251.06 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- The bromine atom enhances the compound's reactivity and binding affinity to various proteins and enzymes.

- The difluoromethyl group increases lipophilicity and metabolic stability, which may improve bioavailability and therapeutic efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of growth.

Anticancer Activity

Studies have explored the anticancer potential of this compound. It appears to induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound can disrupt normal cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cancer cell death.

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL.

- In vivo studies illustrated a significant reduction in infection rates when administered alongside standard antibiotics.

-

Anticancer Mechanisms :

- In vitro assays revealed that treatment with this compound led to a 50% reduction in cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations ranging from 5 to 20 μM.

- Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its role in inducing programmed cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 7-Bromo-5-(fluoro)-benzodioxine | Similar core structure | Moderate antimicrobial |

| 5-Bromo-7-methylbenzodioxine | Different substituents | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.